molecular formula C23H23ClN2O5S B5085216 N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B5085216
M. Wt: 475.0 g/mol
InChI Key: VVVSYCQOWIMZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for a variety of applications. In

Mechanism of Action

CDB-2914 works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the thickening of the endometrium and inhibits ovulation, making it a potent contraceptive. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in progesterone signaling, which contributes to its anti-progestational activity. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

CDB-2914 has several advantages as a research tool. It is a potent and selective progesterone receptor modulator, which makes it a valuable tool for studying the role of progesterone in reproductive biology. Additionally, CDB-2914 has been shown to have low toxicity and to be well-tolerated in animal studies. However, CDB-2914 has some limitations as a research tool. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, its anti-progestational activity may make it difficult to use in studies that require intact progesterone signaling.

Future Directions

There are several future directions for research on CDB-2914. One area of interest is the development of new contraceptive options based on CDB-2914. Additionally, there is ongoing research into the use of CDB-2914 as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of interest is the development of new synthetic steroid receptor modulators based on the structure of CDB-2914. These compounds may have improved potency, selectivity, and efficacy compared to CDB-2914. Finally, there is ongoing research into the mechanism of action of CDB-2914, which may lead to a better understanding of progesterone signaling and its role in reproductive biology.
Conclusion:
In conclusion, CDB-2914 is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. It has a unique mechanism of action that makes it a promising candidate for a variety of applications. While there are some limitations to its use as a research tool, CDB-2914 has several advantages and is a valuable tool for studying the role of progesterone in reproductive biology. Ongoing research into CDB-2914 may lead to the development of new contraceptive options and treatments for reproductive disorders.

Synthesis Methods

CDB-2914 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(methylsulfonyl)benzoyl chloride to form the final product, CDB-2914.

Scientific Research Applications

CDB-2914 has been extensively studied for its potential use in reproductive medicine. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. Additionally, CDB-2914 has been shown to have potential as a treatment for endometriosis, uterine fibroids, and breast cancer.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)20-12-13-21(30-2)22(14-20)31-3)19-10-6-17(7-11-19)23(27)25-15-16-4-8-18(24)9-5-16/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVSYCQOWIMZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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